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molecular formula C13H30N2 B8439055 N1,N1-Dibutyl-3-methylbutane-1,3-diamine

N1,N1-Dibutyl-3-methylbutane-1,3-diamine

Cat. No. B8439055
M. Wt: 214.39 g/mol
InChI Key: CKLILWOFDKLDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08278482B2

Procedure details

3-Azido-N,N-dibutyl-3-methylbutanamide (16.0 g, 61.8 mmol) was dissolved into anhdrous THF (100 mL, 0.2 M) and added dropwise to a suspension of LAH (4.60 g, 2.0 equiv, 0.124 mol) in anhydrous THF (150 mL) over 25 min. After complete addition, the flask was fitted with a condenser and the reaction heated in a 70° C. oil bath for 8 h. The reaction mixture was removed from the bath and stirred at room temperature for 17 h. The reaction mixture was cooled in an ice bath and water (4.6 mL) was added dropwise over 20 min. Then 15% NaOH solution (4.6 mL) was added dropwise over 10 min. The suspension was stirred for a further 10 min and water (9.0 mL) was added in one portion and the mixture stirred for 30 min to give a fine white suspension. The suspension was filtered through a pad of Celite® and the white cake was washed with isopropanol (3×150 mL) and the combined filtrate was concentrated on a rotovap and briefly dried under high vacuum give a pale yellow liquid (10.2 g, 76.9%). The crude product was used without further purification. LRMS (ESI+) for C13H30N2 (214.2); Found: 215 (MH+).
Name
3-Azido-N,N-dibutyl-3-methylbutanamide
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
76.9%

Identifiers

REACTION_CXSMILES
[N:1]([C:4]([CH3:18])([CH3:17])[CH2:5][C:6]([N:8]([CH2:13][CH2:14][CH2:15][CH3:16])[CH2:9][CH2:10][CH2:11][CH3:12])=O)=[N+]=[N-].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH2:9]([N:8]([CH2:13][CH2:14][CH2:15][CH3:16])[CH2:6][CH2:5][C:4]([CH3:18])([NH2:1])[CH3:17])[CH2:10][CH2:11][CH3:12] |f:1.2.3.4.5.6|

Inputs

Step One
Name
3-Azido-N,N-dibutyl-3-methylbutanamide
Quantity
16 g
Type
reactant
Smiles
N(=[N+]=[N-])C(CC(=O)N(CCCC)CCCC)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
the flask was fitted with a condenser
CUSTOM
Type
CUSTOM
Details
The reaction mixture was removed from the bath
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
ADDITION
Type
ADDITION
Details
water (4.6 mL) was added dropwise over 20 min
Duration
20 min
ADDITION
Type
ADDITION
Details
Then 15% NaOH solution (4.6 mL) was added dropwise over 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
The suspension was stirred for a further 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
water (9.0 mL) was added in one portion
STIRRING
Type
STIRRING
Details
the mixture stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to give a fine white suspension
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a pad of Celite®
WASH
Type
WASH
Details
the white cake was washed with isopropanol (3×150 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrate was concentrated on a rotovap
CUSTOM
Type
CUSTOM
Details
briefly dried under high vacuum

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(CCC)N(CCC(C)(N)C)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 76.9%
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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